3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol
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Overview
Description
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a methoxy group, a prenyl group, and two hydroxyl groups attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenol precursor with a prenyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methoxyphenol
Reagent: 3-Methylbut-2-en-1-yl bromide
Catalyst: Potassium carbonate
Solvent: Acetone
Reaction Conditions: Reflux for several hours
The reaction yields the desired product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and prenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzene-1,2-diol: Lacks the prenyl group.
3-Methoxy-5-(2-methylprop-2-en-1-yl)benzene-1,2-diol: Has a different alkyl group.
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,4-diol: Hydroxyl groups are in different positions.
Uniqueness
3-Methoxy-5-(3-methylbut-2-en-1-yl)benzene-1,2-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and prenyl groups, along with the hydroxyl groups, allows for diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
93930-24-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methoxy-5-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H16O3/c1-8(2)4-5-9-6-10(13)12(14)11(7-9)15-3/h4,6-7,13-14H,5H2,1-3H3 |
InChI Key |
BQCQHESFXOXBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1)OC)O)O)C |
Origin of Product |
United States |
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